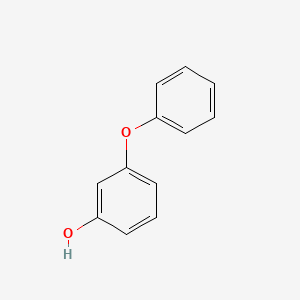

3-Phenoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUCPZGYBSEEHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061047 | |

| Record name | Phenol, 3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713-68-8 | |

| Record name | 3-Phenoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=713-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-PHENOXYPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BD0Y8N9WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Phenoxyphenol for Novel Polymer Architectures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 3-phenoxyphenol, a key monomer in the development of high-performance polymers. It details established synthetic methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols. Furthermore, this document illustrates the core chemical workflows and relationships using logical diagrams to facilitate a deeper understanding for researchers and professionals in polymer chemistry and materials science.

Introduction to this compound in Polymer Science

This compound is a diaryl ether that serves as a valuable building block for advanced polymers. Its structure, featuring a flexible ether linkage and two reactive hydroxyl groups, imparts desirable properties such as thermal stability, chemical resistance, and solubility to the resulting polymer chains. These characteristics make polymers derived from this compound suitable for applications in specialty plastics, high-performance films, and advanced materials for various industries. The synthesis of this monomer is a critical first step, with methodologies primarily revolving around cross-coupling reactions.

Core Synthesis Pathways for this compound

The construction of the diaryl ether linkage in this compound is most commonly achieved through nucleophilic aromatic substitution, particularly via the Ullmann condensation. Modern variations and alternative methods like the Buchwald-Hartwig amination offer different advantages in terms of reaction conditions and substrate scope.

Ullmann Condensation

The Ullmann condensation is a classic and widely used method for forming C-O bonds between an aryl halide and a phenol.[1][2] This reaction typically involves a copper catalyst and is often carried out at elevated temperatures in a polar aprotic solvent.[1] The general mechanism involves the copper(I) species undergoing oxidative addition with the aryl halide, followed by reaction with the phenoxide and subsequent reductive elimination.[2]

For the synthesis of this compound, a common approach involves the coupling of resorcinol (1,3-dihydroxybenzene) with an aryl halide in the presence of a base and a copper catalyst.

Caption: Ullmann Condensation for this compound Synthesis.

Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling method that can also be adapted for the formation of diaryl ethers under conditions often milder than the traditional Ullmann condensation.[3][4] This reaction uses a palladium catalyst with specialized phosphine ligands to couple alcohols (or phenols) with aryl halides or triflates.[5] While more commonly known for C-N bond formation, its application in C-O coupling provides a powerful alternative.[3]

The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the phenoxide, and finally, reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst.[5][6]

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the chosen pathway and reaction conditions. The following table summarizes typical quantitative data derived from synthetic protocols.

| Parameter | Ullmann Condensation | Buchwald-Hartwig C-O Coupling | Reference |

| Catalyst | Copper (e.g., CuI, Cu Powder) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | [1][5] |

| Ligand | Often none, or simple ligands like phenanthroline | Bulky phosphine ligands (e.g., BINAP, DPPF) | [1][5] |

| Base | Strong inorganic (K₂CO₃, Cs₂CO₃) | Strong non-nucleophilic (NaOt-Bu, LHMDS) | [5][7] |

| Temperature | High (100-210 °C) | Mild to moderate (25-100 °C) | [1][5] |

| Solvent | Polar aprotic (DMF, NMP, DMSO) | Aprotic (Toluene, THF, Dioxane) | [1][5] |

| Typical Yield | 65-92% | Generally high, often >80% | [8] |

Detailed Experimental Protocols

Protocol: Synthesis of this compound via Ullmann Condensation

This protocol is a representative procedure for the synthesis of a phenoxyphenol derivative, adapted for this compound.

Materials:

-

Resorcinol

-

3-Bromoanisole (as a precursor to the phenoxy group, followed by demethylation)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Copper(I) Iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrobromic acid (HBr) or Boron tribromide (BBr₃) for demethylation

-

Dichloromethane (DCM)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is flame-dried and cooled under a stream of dry nitrogen.

-

Charging Reactants: To the flask, add resorcinol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous DMF to the flask via syringe until a stirrable slurry is formed.

-

Addition of Aryl Halide: Add 3-bromoanisole (1.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 120-140 °C and maintain stirring under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification (Intermediate): Purify the crude 3-methoxyphenoxy-phenol intermediate by column chromatography on silica gel.

-

Demethylation: Dissolve the purified intermediate in dichloromethane (DCM). Cool the solution to 0 °C and slowly add BBr₃ (1.2 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Final Workup: Carefully quench the reaction by adding methanol. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate.

-

Final Purification: Purify the final product, this compound, by column chromatography or recrystallization to yield a clear, pale yellow liquid.[9]

Polymerization of this compound

This compound is a difunctional monomer that can be used in step-growth polymerization to synthesize various aromatic polymers, such as poly(ether ether ketone amide)s.[10] The polymerization process typically involves reacting the diol monomer with a suitable diacid chloride or other bifunctional comonomer.

Caption: General Workflow for Polymer Synthesis from this compound.

Protocol: Synthesis of a Poly(ether amide) from a this compound-derived Diamine

This protocol describes the synthesis of a poly(ether ether ketone amide) from a diamine that incorporates the phenoxy structure, illustrating the utility of the core monomer.[10]

Materials:

-

Diamine monomer derived from this compound (e.g., 1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene)

-

Aromatic diacid chloride (e.g., isophthaloyl chloride)

-

N,N-dimethyl acetamide (DMAc), anhydrous

-

Methanol

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Monomer Dissolution: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the diamine monomer (1.0 eq) in anhydrous DMAc with gentle stirring.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Comonomer Addition: Add the solid aromatic diacid chloride (1.0 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 8-12 hours. The viscosity of the solution will increase significantly as the polymer forms.

-

Precipitation: Pour the viscous polymer solution slowly into a large volume of vigorously stirring methanol. A fibrous precipitate will form.

-

Washing: Collect the polymer by filtration and wash it thoroughly with fresh methanol and then with hot water to remove any unreacted monomers and salts.

-

Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours.

Polymer Properties and Characterization

Polymers synthesized using this compound derivatives typically exhibit excellent thermal stability and solubility in polar aprotic solvents.

| Property | Typical Value Range | Method of Analysis | Reference |

| Inherent Viscosity | 0.41–0.52 dL/g | Dilute solution viscometry in DMAc | [10] |

| Glass Transition Temp. (Tg) | 252–302 °C | Differential Scanning Calorimetry (DSC) | [10] |

| 10% Weight Loss Temp. (T10) | 397–406 °C | Thermogravimetric Analysis (TGA) | [10] |

| Solubility | Good in NMP, DMAc, DMF, DMSO | Solubility testing | [10] |

The combination of a flexible ether linkage from the phenoxy group and rigid aromatic structures results in polymers that are both processable and capable of withstanding high temperatures.[10] These properties are critical for applications in aerospace, electronics, and specialty coatings.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound | 713-68-8 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

physicochemical properties of 3-phenoxyphenol for material science

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenoxyphenol for Material Science

Introduction

This compound is an organic compound with the chemical formula C₁₂H₁₀O₂. It belongs to the class of diaryl ethers and is characterized by a phenol group substituted with a phenoxy group at the meta position. This unique structure imparts a combination of flexibility, thermal stability, and reactivity that makes it a valuable building block in material science, particularly in the synthesis of high-performance polymers. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of their relevance in material science applications.

Physicochemical Properties

The material science applications of this compound are directly influenced by its inherent physicochemical properties. These properties dictate its processing conditions, reactivity in polymerization reactions, and the characteristics of the resulting materials. A summary of these key properties is presented below.

| Property | Value | Units |

| Molecular Formula | C₁₂H₁₀O₂ | |

| Molecular Weight | 186.21 | g/mol |

| Melting Point | 64-67 | °C |

| Boiling Point | 315 | °C |

| Density | 1.23 | g/cm³ |

| pKa | 9.8 | |

| Solubility | Soluble in methanol, ethanol, diethyl ether, and acetone. Insoluble in water. | |

| Appearance | Off-white to pale yellow crystalline solid |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its effective utilization in material science. The following are detailed methodologies for key experimental procedures.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Boiling Point Determination

The boiling point of this compound can be determined using the distillation method.

Procedure:

-

A sample of this compound is placed in a distillation flask with a few boiling chips.

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the flask.

-

The flask is heated, and the temperature is recorded when the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point.

Solubility Determination

The solubility of this compound in various solvents can be determined by the equilibrium solubility method.

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24 hours).

-

The saturated solution is then filtered to remove the undissolved solid.

-

A known volume of the filtrate is taken, the solvent is evaporated, and the mass of the dissolved this compound is measured. The solubility is then calculated.

pKa Determination

The acid dissociation constant (pKa) of the phenolic hydroxyl group in this compound can be determined by potentiometric titration.

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Material Science Applications

The physicochemical properties of this compound are pivotal to its applications in material science, primarily as a monomer in the synthesis of high-performance polymers such as poly(ether ether ketone) (PEEK) and other poly(aryl ether ketone)s (PAEKs).

The presence of the ether linkage in this compound provides flexibility to the resulting polymer backbone, while the aromatic rings contribute to thermal stability and mechanical strength. The phenolic hydroxyl group serves as a reactive site for nucleophilic aromatic substitution reactions during polymerization.

Caption: Synthesis workflow for this compound via Ullmann condensation.

The polymerization process involving this compound typically follows a nucleophilic aromatic substitution mechanism. The phenoxide ion, generated by deprotonation of the hydroxyl group with a base, acts as a nucleophile, attacking an activated aromatic dihalide.

Caption: Polymerization pathway involving this compound.

Conclusion

This compound is a key monomer in the development of advanced materials. Its well-defined physicochemical properties, including its melting and boiling points, solubility, and the reactivity of its phenolic hydroxyl group, are fundamental to its successful application in the synthesis of high-performance polymers. A thorough understanding of these properties and the experimental methods for their determination is essential for researchers and scientists in the field of material science to innovate and develop new materials with tailored characteristics.

3-Phenoxyphenol in Polyimide Synthesis: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them indispensable in demanding applications, including aerospace, electronics, and medical devices. The performance of polyimides can be tailored by judicious selection of the diamine and dianhydride monomers. The incorporation of flexible ether linkages, such as those provided by phenoxy groups, into the rigid polyimide backbone is a key strategy to enhance processability, solubility, and dielectric properties without significantly compromising thermal stability.

This technical guide explores the use of 3-phenoxyphenol as a conceptual precursor for a diamine monomer in the synthesis of advanced polyimides. While this compound is not directly used as a monomer, it serves as a structural model for diamines containing flexible phenoxy ether linkages. A prominent and well-documented example of such a diamine is 1,3-bis(4-aminophenoxy)benzene (TPER), which can be synthesized from precursors structurally related to this compound. This guide will detail the synthesis of this representative diamine, its subsequent polymerization into polyimides, and the resulting polymer properties.

Monomer Synthesis: From a this compound Motif to a Diamine

The synthesis of a diamine monomer incorporating the this compound structural element typically involves a two-step process: a nucleophilic aromatic substitution to introduce nitro groups, followed by a reduction to form the corresponding amino groups. A well-established route is the synthesis of 1,3-bis(4-aminophenoxy)benzene (TPER).

Experimental Protocol: Synthesis of 1,3-bis(4-aminophenoxy)benzene (TPER)

Step 1: Synthesis of 1,3-bis(4-nitrophenoxy)benzene

-

To a flask equipped with a stirrer, nitrogen inlet, and a Dean-Stark trap, add 1,3-dihydroxybenzene (resorcinol), p-chloronitrobenzene, potassium carbonate, and a solvent such as N,N-dimethylformamide (DMF) or toluene.

-

The mixture is heated to reflux. The reaction progress is monitored by the removal of water in the Dean-Stark trap.

-

After the reaction is complete, the mixture is cooled and filtered to remove inorganic salts.

-

The filtrate is then poured into a large volume of methanol or water to precipitate the dinitro intermediate.

-

The crude product is collected by filtration, washed, and dried.

Step 2: Reduction to 1,3-bis(4-aminophenoxy)benzene

-

The synthesized 1,3-bis(4-nitrophenoxy)benzene is dissolved in a suitable solvent like ethanol or N,N-dimethylacetamide (DMAc).

-

A catalyst, typically 5-10% palladium on activated carbon (Pd/C), is added to the solution.

-

The reduction is carried out using hydrazine hydrate or by catalytic hydrogenation with hydrogen gas under pressure.

-

The reaction is stirred at an elevated temperature until the reduction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the catalyst is removed by filtration.

-

The filtrate is concentrated, and the resulting diamine is precipitated by adding water.

-

The final product is filtered, washed with water to remove any residual salts, and dried under vacuum.[1]

The following diagram illustrates the synthesis pathway for 1,3-bis(4-aminophenoxy)benzene.

References

Spectroscopic Analysis of 3-Phenoxyphenol and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyphenol and its derivatives are a class of compounds with significant interest in various fields, including pharmaceuticals, materials science, and environmental analysis. Their structural motif, featuring two phenyl rings linked by an ether bond with a hydroxyl group on one of the rings, imparts unique chemical and physical properties. A thorough understanding of their molecular structure and characteristics is paramount for their application and development. Spectroscopic techniques are indispensable tools for elucidating the structure, purity, and electronic properties of these molecules. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound and its derivatives, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and tabulated spectral data are presented to facilitate research and development.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.39 - 7.36 | t | 7.2 | 2H, Ar-H |

| 7.22 - 7.18 | t | 7.3 | 1H, Ar-H |

| 7.17 - 7.16 | t | 6.9 | 1H, Ar-H |

| 7.08 - 7.06 | d | 8.1 | 2H, Ar-H |

| 6.62 - 6.59 | t | 7.3 | 2H, Ar-H |

| 6.53 | s | - | 1H, Ar-H |

| 5.45 | br. s | - | 1H, -OH |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted and general values for phenols)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-O (phenolic) |

| ~156 | C-O (ether) |

| ~130 | Ar-C |

| ~124 | Ar-C |

| ~120 | Ar-C |

| ~119 | Ar-C |

| ~116 | Ar-C |

| ~110 | Ar-C |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1585 | Medium | Aromatic C=C stretch (in-ring) |

| 1500 - 1400 | Medium | Aromatic C=C stretch (in-ring) |

| ~1240 | Strong | Asymmetric Ar-O-Ar stretch |

| ~1160 | Strong | C-O stretch (phenol) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Phenol itself exhibits a primary absorption maximum (λmax) around 270 nm. The extended conjugation in this compound is expected to result in a slight bathochromic (red) shift.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) |

| Ethanol/Methanol | ~275 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The molecular weight of this compound is 186.21 g/mol .[1]

Table 5: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 186 | High | Molecular ion [M]⁺ |

| 185 | Moderate | [M-H]⁺ |

| 93 | Moderate | [C₆H₅O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are general protocols that can be adapted for this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Cap the NMR tube and ensure the solution is homogeneous.

¹H and ¹³C NMR Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64 (depending on sample concentration).

-

Relaxation delay: 1-2 seconds.

-

Acquisition time: 2-4 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

IR Spectrum Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Background Correction: A background spectrum of the empty ATR crystal should be collected before analyzing the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Perform serial dilutions to obtain a series of standard solutions with concentrations within the linear range of the spectrophotometer (typically resulting in absorbances between 0.1 and 1.0).

UV-Vis Spectrum Acquisition:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Parameters:

-

Wavelength range: 200-400 nm.

-

Scan speed: Medium.

-

-

Procedure:

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the cuvette in the sample holder and record the absorption spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the principles of US EPA Method 528 for the analysis of phenols in water and can be adapted for other matrices.

Sample Preparation (Solid Phase Extraction - SPE):

-

For aqueous samples, acidify to pH < 2 with a suitable acid.

-

Pass the sample through a C18 SPE cartridge to adsorb the phenolic compounds.

-

Wash the cartridge with deionized water to remove interferences.

-

Elute the this compound from the cartridge with a small volume of an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Concentrate the eluate under a gentle stream of nitrogen if necessary.

GC-MS Analysis:

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

GC Parameters:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 200-250 °C.

-

Visualization of a Synthetic Pathway

The synthesis of this compound can be achieved through various methods. One common approach is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide. The following diagram illustrates a general workflow for the synthesis of this compound derivatives.

References

Unraveling the Environmental Fate of 3-Phenoxyphenol: A Technical Guide to Its Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyphenol is a chemical compound that has garnered attention due to its presence as a metabolite of various flame retardants and pesticides, and its use as a building block in chemical synthesis. Its introduction into the environment raises concerns about its persistence, potential toxicity, and ultimate fate. Understanding the pathways through which this compound degrades is crucial for assessing its environmental risk and developing effective remediation strategies. This technical guide provides a comprehensive overview of the primary environmental degradation pathways of this compound, including biodegradation, photodegradation, and chemical degradation. It summarizes key quantitative data, details experimental protocols, and visualizes the complex processes involved.

Biodegradation: The Microbial Assault

Microbial metabolism is a primary driver for the breakdown of organic compounds in the environment. While direct studies on the biodegradation of this compound are limited, extensive research on its close structural analog, 3-phenoxybenzoic acid (3-PBA), provides significant insights into the likely microbial degradation pathways. Several bacterial strains have been identified that can utilize 3-PBA as a sole carbon and energy source, suggesting similar mechanisms may be involved in the degradation of this compound.

The proposed microbial degradation of this compound likely initiates with the cleavage of the diphenyl ether bond, a critical and often rate-limiting step. This can be followed by the degradation of the resulting phenolic and catecholic intermediates through established aromatic degradation pathways.

Key Microbial Players and Metabolites

Bacterial species from genera such as Bacillus, Pseudomonas, and Stenotrophomonas have demonstrated the ability to degrade 3-PBA.[1][2] These microorganisms produce enzymes, such as dioxygenases, that are capable of attacking the aromatic rings and cleaving the ether linkage.

The initial enzymatic attack on this compound is hypothesized to involve hydroxylation of one or both aromatic rings, followed by ether bond cleavage. This would lead to the formation of phenol and catechol or substituted derivatives. These intermediates can then be funneled into central metabolic pathways. Identified metabolites from the degradation of 3-PBA include protocatechuate, phenol, and 3,4-dihydroxy phenol, which further supports this proposed pathway.[1]

Quantitative Data on Biodegradation

The efficiency of biodegradation is influenced by environmental conditions such as pH, temperature, and the presence of other nutrients. The following table summarizes available quantitative data on the biodegradation of 3-phenoxybenzoic acid, which can serve as a proxy for estimating the biodegradation potential of this compound.

| Parameter | Value | Organism/Conditions | Reference |

| Degradation Rate | 95.6% of 50 mg/L in 72 h | Bacillus sp. DG-02 in mineral salt medium | [1] |

| Optimal pH | 7.7 | Bacillus sp. DG-02 | [1] |

| Optimal Temperature | 30.9 °C | Bacillus sp. DG-02 | [1] |

| Half-life in Soil | 120 - 180 days | Varies with soil type and conditions | [1] |

Experimental Protocol: Isolation and Characterization of this compound Degrading Bacteria

Objective: To isolate and identify bacterial strains capable of degrading this compound from environmental samples.

Materials:

-

Soil or water samples from a contaminated site.

-

Mineral Salt Medium (MSM) with the following composition (g/L): (NH₄)₂SO₄ 2.0, MgSO₄·7H₂O 0.2, CaCl₂·2H₂O 0.01, FeSO₄·7H₂O 0.001, Na₂HPO₄·12H₂O 1.5, KH₂PO₄ 1.5.

-

This compound (analytical grade).

-

Agar, Petri dishes, flasks, incubator, shaker.

-

Analytical equipment: High-Performance Liquid Chromatography (HPLC) with a UV detector.

Procedure:

-

Enrichment: Add 1 g of the environmental sample to 100 mL of MSM supplemented with 50 mg/L of this compound as the sole carbon source. Incubate at 30°C on a rotary shaker at 150 rpm for 7 days.

-

Sub-culturing: Transfer 5 mL of the enrichment culture to 95 mL of fresh MSM with this compound and incubate under the same conditions. Repeat this step three times to enrich for bacteria that can utilize this compound.

-

Isolation: After enrichment, spread serial dilutions of the culture onto MSM agar plates containing 50 mg/L this compound. Incubate at 30°C until colonies appear.

-

Screening: Pick individual colonies and inoculate them into liquid MSM with this compound. Monitor the degradation of this compound over time using HPLC.

-

Identification: Identify the most efficient degrading strains using 16S rRNA gene sequencing.

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 270 nm.

Visualizing the Biodegradation Pathway

References

3-Phenoxyphenol: A Key Metabolite of Pyrethroid Insecticides - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyphenol (3-PBA) is a significant metabolite of a wide range of synthetic pyrethroid insecticides.[1] Due to its commonality as a breakdown product of many pyrethroids, 3-PBA is extensively used as a biomarker for assessing human exposure to this class of insecticides.[1][2] Understanding the formation, detection, and toxicological implications of 3-PBA is crucial for researchers in environmental health, toxicology, and drug development. This technical guide provides an in-depth overview of this compound as a metabolite of pyrethroid insecticides, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Formation of this compound

Pyrethroid insecticides, which are esters, undergo metabolic transformation in mammals primarily through ester hydrolysis and oxidation, catalyzed by carboxylesterases and cytochrome P450 enzymes, respectively. The ester cleavage of many pyrethroids, such as permethrin, cypermethrin, and deltamethrin, results in the formation of 3-phenoxybenzyl alcohol, which is then rapidly oxidized to 3-phenoxybenzoic acid (3-PBA).[2] This metabolite can be further conjugated with glucuronic acid or sulfate before being excreted in the urine.[3]

dot

Quantitative Data: Urinary Levels of this compound

Biomonitoring studies have consistently detected 3-PBA in human urine, providing valuable data on population-level exposure to pyrethroids. The following tables summarize urinary concentrations of 3-PBA from various studies. Concentrations are often adjusted for creatinine to account for urine dilution.

Table 1: Urinary this compound Concentrations in the General Population

| Population | Country/Region | Sample Type | Median Concentration (ng/mL) | Reference |

| Adults (NHANES 1999-2000) | USA | Urine | 0.292 (LSGM) | [2] |

| Adults (NHANES 2001-2002) | USA | Urine | 0.318 (LSGM) | [2] |

| Children and Adolescents (1999-2016) | Various | Urine | 0.2 - 4.7 (μg/g creatinine) | [4] |

| Pregnant Women (1997-2014) | Various | Urine | 0.23 - 1.55 (μg/g creatinine) | [4] |

| Environmentally Exposed Adults (1999-2017) | Various | Urine | 0.11 - 3.34 (μg/g creatinine) | [4] |

| Elders (Korean) | South Korea | Urine | 1.19 (GM) | [5] |

LSGM: Least-Squares Geometric Mean; GM: Geometric Mean

Table 2: Urinary this compound Concentrations in Occupationally Exposed Populations

| Population | Country/Region | Sample Type | Median Concentration (ng/mL) | Reference |

| Pest Control Operators | Germany | 24-h Urine | <0.5 - 277 (μg/L) | [6] |

| Adults (2004-2017) | Various | Urine | 0.43 - 14 (μg/g creatinine) | [4] |

Experimental Protocols for this compound Analysis in Urine

The accurate quantification of 3-PBA in urine is essential for exposure assessment. The following sections detail common methodologies for its analysis.

Sample Preparation: Hydrolysis and Solid-Phase Extraction (SPE)

Since 3-PBA is often present in urine as a conjugate, a hydrolysis step is typically required to measure the total concentration.

1. Acid Hydrolysis:

-

To a 1.0 mL aliquot of urine, add a strong acid (e.g., concentrated HCl) to achieve a final concentration of approximately 1 M.

-

Heat the sample at 80-90°C for 1-2 hours.

-

Cool the sample and adjust the pH to 5-7 with a strong base (e.g., NaOH).

2. Enzymatic Hydrolysis:

-

To a 1.0 mL aliquot of urine, add a buffer solution (e.g., sodium acetate, pH 5.0).

-

Add β-glucuronidase/arylsulfatase enzyme solution.

-

Incubate the mixture at 37°C for 4-16 hours.

3. Solid-Phase Extraction (SPE):

-

Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Loading: Load the hydrolyzed urine sample onto the cartridge.

-

Washing: Wash the cartridge with deionized water and then a low percentage of methanol in water to remove interferences.

-

Elution: Elute the 3-PBA from the cartridge with a suitable organic solvent, such as ethyl acetate or acetonitrile.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical instrument.

dot

Analytical Instrumentation

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: 3-PBA is a polar compound and often requires derivatization to improve its volatility and chromatographic properties for GC analysis. Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents.

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is typically used.

-

Injection: Splitless injection is commonly employed for trace analysis.

-

Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized 3-PBA.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

-

Column: A C18 reversed-phase column is most commonly used for separation.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate, is used for elution.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the ionization of 3-PBA.

-

Mass Spectrometry: The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for 3-PBA.

Toxicological Significance and Signaling Pathways

Exposure to pyrethroids and their metabolites, including 3-PBA, has been associated with various adverse health effects, with a primary focus on neurotoxicity.

Neurotoxicity: Studies have suggested a link between pyrethroid exposure and an increased risk of neurodegenerative diseases such as Parkinson's disease. 3-PBA has been shown to induce dopaminergic degeneration. One proposed mechanism involves the interaction of 3-PBA with the dopamine transporter (DAT), leading to increased intracellular accumulation of the metabolite in dopaminergic neurons and subsequent toxicity. This can lead to an increase in α-synuclein and its phosphorylated form, hallmarks of Parkinson's-like pathology.

dot

Other studies on phenols with structural similarities to 3-PBA suggest potential involvement of other signaling pathways in neurotoxicity, including the cAMP/PKA signaling pathway and the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK).[7][8][9] These pathways are crucial for neuronal survival, differentiation, and response to stress. Dysregulation of these pathways by xenobiotics can lead to apoptosis and neuronal damage.

Conclusion

This compound is a critical biomarker for assessing human exposure to pyrethroid insecticides. Its analysis in urine provides a reliable measure of recent exposure. The methodologies for its detection are well-established, with GC-MS and HPLC-MS/MS offering high sensitivity and specificity. The toxicological profile of 3-PBA, particularly its neurotoxic potential, underscores the importance of continued research into the health effects of pyrethroid exposure. This guide provides a comprehensive technical overview to aid researchers and professionals in their work related to pyrethroid metabolism and toxicology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Determination of the pyrethroid insecticide metabolite 3-PBA in plasma and urine samples from farmer and consumer groups in northern Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a sensitive method for the quantification of urinary 3-hydroxybenzo[a]pyrene by solid phase extraction, dansyl chloride derivatization and liquid chromatography-tandem mass spectrometry detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. library.dphen1.com [library.dphen1.com]

- 7. mdpi.com [mdpi.com]

- 8. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polyphenols Targeting MAP Kinase Signaling Pathway in Neurological Diseases: Understanding Molecular Mechanisms and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Toxicity of 3-Phenoxyphenol on Human Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct in-vitro toxicity data for 3-phenoxyphenol on human cell lines is publicly available. This guide synthesizes the known toxicological profile of phenolic compounds and provides specific data from structurally similar molecules, 3-phenoxybenzoic acid and phenoxyethanol, to offer a comprehensive overview of potential toxicological endpoints and methodologies.

Introduction

This compound is a chemical compound that belongs to the phenoxyphenol group. Due to its structural properties, it is essential to understand its potential toxic effects on human cells. In-vitro toxicity studies are crucial for assessing the cytotoxic, genotoxic, and mechanistic effects of chemical compounds. This technical guide provides an in-depth overview of the potential in-vitro toxicity of this compound, drawing from studies on related phenolic compounds and outlining key experimental protocols. The primary mechanisms of toxicity for phenolic compounds in human cell lines include the induction of oxidative stress, apoptosis, and genotoxicity.

Core Toxicological Endpoints and Data

Due to the scarcity of specific in-vitro toxicity data for this compound, this section presents data from studies on structurally related compounds: 3-phenoxybenzoic acid and phenoxyethanol. These compounds share structural similarities with this compound and can provide insights into its potential toxicological profile.

Cytotoxicity

Cytotoxicity assays are fundamental in determining the concentration at which a substance exhibits toxic effects on cells.

Table 1: Cytotoxicity Data for Compounds Structurally Related to this compound

| Compound | Cell Line | Assay | Endpoint | Result |

| 3-Phenoxybenzoic acid | HepG2 (Human Hepatoma) | WST-1 | LC50 | 1041.242 µM[1] |

| Phenoxyethanol | Human Peripheral Blood Lymphocytes | Mitotic Index (MI) | Cytotoxicity | Significant decrease in MI at 25 and 50 µg/mL[2] |

Apoptosis

Apoptosis, or programmed cell death, is a key mechanism of toxicity for many chemical compounds.

Table 2: Apoptotic Effects of 3-Phenoxybenzoic Acid

| Compound | Cell Line | Parameter | Method | Result |

| 3-Phenoxybenzoic acid | HepG2 (Human Hepatoma) | Apoptotic Cell Population | Flow Cytometry | Dose-dependent increase in total apoptotic cells[1] |

| 3-Phenoxybenzoic acid | HepG2 (Human Hepatoma) | Caspase-3 Activation | Immunofluorescence | Strong immunoreactivity in treated groups[1] |

| 3-Phenoxybenzoic acid | HepG2 (Human Hepatoma) | Bcl-2 Expression | Immunofluorescence | Minimal reaction in treated groups[1] |

Genotoxicity

Genotoxicity assays assess the potential of a compound to damage cellular DNA.

Table 3: Genotoxicity Data for Phenoxyethanol

| Compound | Cell Line | Assay | Result |

| Phenoxyethanol | Human Peripheral Blood Lymphocytes | Chromosomal Aberration (CA) | No significant differences at 12.5, 25, and 50 µg/mL[2] |

| Phenoxyethanol | Human Peripheral Blood Lymphocytes | Micronucleus (MN) Test | No significant differences at 12.5, 25, and 50 µg/mL[2] |

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the in-vitro toxicity of phenolic compounds.

Cell Culture

-

Cell Lines: Human cell lines such as HepG2 (liver), human peripheral blood lymphocytes, and others are commonly used.

-

Culture Conditions: Cells are typically maintained in a suitable medium (e.g., DMEM for HepG2, RPMI-1640 for lymphocytes) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (WST-1)

-

Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 24 hours).

-

WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for a specified time (e.g., 1-4 hours).

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the half-maximal lethal concentration (LC50) from the dose-response curve.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide)

-

Cell Treatment: Treat cells with the test compound at various concentrations for a specific duration.

-

Cell Harvesting: Collect both adherent and floating cells and wash with phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Genotoxicity Assay (Micronucleus Test)

-

Cell Culture and Treatment: Culture human lymphocytes and expose them to different concentrations of the test compound.

-

Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells.

-

Cell Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., Giemsa or DAPI).

-

Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Phenolic Compound-Induced Apoptosis

Phenolic compounds can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases like caspase-3.

Caption: Proposed apoptosis induction pathway by this compound.

General Experimental Workflow for In-Vitro Toxicity Assessment

The following diagram illustrates a typical workflow for evaluating the in-vitro toxicity of a chemical compound.

Caption: General workflow for in-vitro toxicity testing.

Conclusion

While direct experimental data on the in-vitro toxicity of this compound in human cell lines is limited, the information available for structurally similar compounds like 3-phenoxybenzoic acid and phenoxyethanol suggests potential for cytotoxicity, apoptosis induction, and genotoxicity. The primary mechanisms are likely to involve oxidative stress and mitochondrial-mediated apoptosis, which are common pathways for phenolic compounds. Further research focusing specifically on this compound is necessary to establish a definitive toxicological profile and to accurately assess its risk to human health. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such investigations.

References

- 1. Synthetic pyrethroids common metabolite 3-phenoxybenzoic acid induces caspase-3 and Bcl-2 mediated apoptosis in human hepatocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Phenoxyphenol from Resorcinol and Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-phenoxyphenol, a significant chemical intermediate, through the reaction of resorcinol and aryl halides. The core of this process lies in the Ullmann condensation, a well-established copper-catalyzed cross-coupling reaction. This document details the underlying reaction mechanisms, provides in-depth experimental protocols, and presents quantitative data to facilitate the practical application of this synthetic route in research and development settings.

Introduction

This compound and its derivatives are key structural motifs in a variety of commercially important compounds, including pharmaceuticals, agrochemicals, and functional plastics. The synthesis of these diaryl ethers is most commonly achieved via the Ullmann condensation, which involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base. While the classical Ullmann reaction often requires harsh conditions, modern modifications have enabled this transformation to be carried out under milder conditions with improved yields and broader substrate scope.

The reaction between resorcinol and an aryl halide, such as iodobenzene or bromobenzene, proceeds via a nucleophilic aromatic substitution mechanism. Under basic conditions, resorcinol is deprotonated to form a more nucleophilic phenoxide, which then attacks the aryl halide. The copper catalyst facilitates this process, which can otherwise be slow.

Reaction Mechanism and Signaling Pathway

The Ullmann condensation for the synthesis of this compound from resorcinol and an aryl halide is a copper-catalyzed nucleophilic aromatic substitution. The reaction is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates.

Caption: Ullmann condensation pathway for this compound synthesis.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound from resorcinol and iodobenzene.

Synthesis of this compound via Ullmann Condensation[1]

Materials:

-

Iodobenzene (10.2 g, 50 mmol)

-

Resorcinol (6.6 g, 60 mmol)

-

Potassium carbonate (K₂CO₃) (10.3 g, 70 mmol)

-

Copper(I) chloride (CuCl) (0.05 g, 0.5 mmol)

-

8-Hydroxyquinoline (0.07 g, 0.5 mmol)

-

N,N-Dimethylformamide (DMF) (60 mL)

-

Benzene (150 mL)

-

15% Sodium hydroxide (NaOH) solution

-

Sulfuric acid (H₂SO₄)

Procedure:

-

A mixture of iodobenzene (10.2 g, 50 mmol), resorcinol (6.6 g, 60 mmol), K₂CO₃ (10.3 g, 70 mmol), copper(I) chloride (0.05 g, 0.5 mmol), and 8-hydroxyquinoline (0.07 g, 0.5 mmol) in 60 mL of DMF was stirred for 30 minutes at 100°C.[1]

-

After cooling, the reaction mixture was diluted with 200 mL of water and acidified with sulfuric acid to a pH of 2.[1]

-

The mixture was then extracted with 150 mL of benzene.[1]

-

The organic layer was separated, and the product was extracted with a 15% solution of NaOH.[1]

-

The alkaline solution was acidified with sulfuric acid to a pH of 1.[1]

-

The separated precipitate was filtered off, dissolved in benzene, and washed with water until a negative test for resorcinol was achieved (tested with FeCl₃).[1]

-

The solvent was distilled off to yield the final product.[1]

Yield: 7.4 g (80%) of this compound as a light-yellow fluid.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound based on the provided experimental protocol.

| Parameter | Value | Reference |

| Reactants | ||

| Iodobenzene | 10.2 g (50 mmol) | [1] |

| Resorcinol | 6.6 g (60 mmol) | [1] |

| Reagents & Catalysts | ||

| Potassium Carbonate (K₂CO₃) | 10.3 g (70 mmol) | [1] |

| Copper(I) Chloride (CuCl) | 0.05 g (0.5 mmol) | [1] |

| 8-Hydroxyquinoline | 0.07 g (0.5 mmol) | [1] |

| Solvent | ||

| N,N-Dimethylformamide (DMF) | 60 mL | [1] |

| Reaction Conditions | ||

| Temperature | 100°C | [1] |

| Reaction Time | 30 minutes | [1] |

| Product | ||

| This compound | 7.4 g | [1] |

| Yield | 80% | [1] |

Alternative Methodologies and Considerations

While the Ullmann condensation is a robust method, other strategies for the synthesis of 3-aryloxyphenols exist. These include the hydrolysis of intermediate diazonium salts derived from anilines, which has been shown to produce this compound in high yields.[2][3] Additionally, modern variations of the Ullmann reaction have focused on the use of different ligands, bases, and copper sources to improve reaction efficiency and mildness. For instance, the use of picolinic acid as a ligand with a copper(I) iodide catalyst has been reported for the synthesis of various diaryl ethers.

The choice of aryl halide also impacts the reaction conditions. Aryl iodides are generally more reactive than aryl bromides, which in turn are more reactive than aryl chlorides. Electron-withdrawing groups on the aryl halide can activate the ring towards nucleophilic attack and facilitate the reaction.

Conclusion

The synthesis of this compound from resorcinol and aryl halides via the Ullmann condensation is a versatile and efficient method. By carefully selecting the catalyst, ligand, base, and reaction conditions, high yields of the desired product can be achieved. This guide provides a detailed experimental protocol and a summary of the key reaction parameters to aid researchers and professionals in the successful synthesis of this important chemical intermediate. Further exploration of modern catalytic systems may lead to even more efficient and environmentally benign synthetic routes.

References

The Pivotal Role of 3-Phenoxyphenol in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyphenol is a versatile bifunctional organic compound that has emerged as a crucial building block in the synthesis of a wide array of commercially significant molecules. Its unique structure, featuring a diaryl ether linkage and a reactive phenolic hydroxyl group, provides a synthetically advantageous scaffold for the construction of complex molecular architectures. This technical guide delves into the core applications of this compound in organic synthesis, with a particular focus on its role in the development of agrochemicals, polymers, and pharmaceuticals. Detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways are provided to offer a comprehensive resource for professionals in the field.

Core Synthetic Transformations and Applications

The reactivity of this compound is primarily centered around its phenolic hydroxyl group, which can readily undergo O-alkylation and esterification reactions. The diaryl ether moiety, on the other hand, provides a stable and often biologically important structural motif.

Agrochemicals: The Synthesis of Pyrethroid Insecticides

This compound is a cornerstone in the industrial synthesis of synthetic pyrethroid insecticides, a major class of broad-spectrum pest control agents.[1] The key intermediates derived from this compound are 3-phenoxybenzyl alcohol and α-cyano-3-phenoxybenzyl alcohol.[1][2] These alcohols are esterified with various substituted cyclopropanecarboxylic acids to yield a range of potent insecticides, including permethrin, cypermethrin, and phenothrin.[3][4][5]

Synthesis of Key Intermediates:

-

3-Phenoxybenzyl Alcohol: This intermediate is typically synthesized via the reduction of 3-phenoxybenzaldehyde.[6][7]

-

3-Phenoxybenzaldehyde: The aldehyde can be prepared from 3-phenoxybenzyl chloride through the Sommelet reaction or by the oxidation of 3-phenoxybenzyl alcohol.[8][9]

-

α-Cyano-3-phenoxybenzyl Alcohol: This crucial precursor for Type II pyrethroids is synthesized from 3-phenoxybenzaldehyde via a cyanohydrin reaction.[4][10]

Esterification to Pyrethroids:

The final step in pyrethroid synthesis involves the esterification of the corresponding alcohol with a suitable cyclopropanecarbonyl chloride. For instance, the reaction of 3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride yields permethrin.[6][11] Similarly, the esterification of α-cyano-3-phenoxybenzyl alcohol with the same acid chloride produces cypermethrin.[4][12]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of important derivatives of this compound.

Table 1: Synthesis of 3-Phenoxybenzyl Bromide

| Reactants | Reagents | Solvent | Temperature (°C) | Duration (hours) | Yield (%) | Reference |

| 3-Phenoxybenzyl alcohol (0.18 mole) | Thionyl bromide (0.24 mole), Pyridine (0.5 g) | Toluene | < 30 then 50-60 | 2.5 | ~83 | [13] |

| m-Phenoxytoluene (0.2 mole) | Bromine (0.21 mole), Phosphorus trichloride (3 g) | - | 250 | 1 | ~89 | [14] |

Table 2: Synthesis of Permethrin from 3-Phenoxybenzyl Alcohol

| Reactants | Solvent | Temperature (°C) | Duration (hours) | Yield (%) | Reference |

| 3-Phenoxybenzyl alcohol, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride | Toluene | 80-85 | 3-4 | 94 | [6][15] |

| 3-Phenoxybenzyl alcohol, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride | Benzene | Reflux | - | - | [6] |

Table 3: Synthesis of Cypermethrin from 3-Phenoxybenzaldehyde

| Reactants | Reagents | Solvent | Temperature (°C) | Duration (hours) | Yield (%) | Reference |

| 3-Phenoxybenzaldehyde (0.035 mole), 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (0.042 mole) | Sodium cyanide (0.049 mole) | Tetrahydrofuran/Water/Dichloromethane | 15 | 2.5 | 95.5 | [4][12] |

Experimental Protocols

Protocol 1: Synthesis of 3-Phenoxybenzyl Bromide from 3-Phenoxybenzyl Alcohol[13]

-

Reaction Setup: A solution of 3-phenoxybenzyl alcohol (36.0 g, 0.18 mole) in toluene (95 ml) is prepared. In a separate reaction vessel, a stirred solution of thionyl bromide (50 g, 0.24 mole) and pyridine (0.5 g) in toluene (175 ml) is cooled to maintain a temperature below 30°C.

-

Addition: The 3-phenoxybenzyl alcohol solution is added dropwise to the thionyl bromide solution over a period of 30 minutes, ensuring the temperature remains below 30°C.

-

Reaction: After the addition is complete, the reaction mixture is heated to 50-60°C for two hours.

-

Work-up: The mixture is cooled and concentrated under reduced pressure. The resulting residue is dissolved in toluene (200 ml) and washed with water (10 x 100 ml) until a neutral pH is achieved.

-

Purification: The toluene layer is dried over magnesium sulfate and concentrated under reduced pressure. The residue is distilled to yield 3-phenoxybenzyl bromide (b.p. 120-144°C/0.05 mmHg).

Protocol 2: Synthesis of Permethrin[6]

-

Reaction Setup: To a clean, dry round-bottom flask, add toluene (400 mL) and 3-phenoxybenzyl alcohol (100 mL). Stir the mixture for 15-20 minutes under a nitrogen atmosphere at 25-30°C.

-

Addition: Add 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (125 g) dropwise over 60-90 minutes at 25-30°C.

-

Reaction: Stir the reaction mixture for 30-60 minutes, then slowly raise the temperature to 80-85°C and maintain for 3-4 hours.

-

Work-up: After the reaction is complete, add water (200 mL) and stir for 10-15 minutes at 40-45°C. Separate the organic and aqueous layers.

-

Purification: The organic layer is washed, dried, and the solvent is evaporated to yield permethrin.

Protocol 3: One-Pot Synthesis of Cypermethrin[4][12]

-

Reaction Setup: In a round-bottom flask, prepare a solution of sodium cyanide (2.40 g, 0.049 mole) in a 1:1 (v/v) mixture of deionized water and tetrahydrofuran (50 ml). Cool the stirred solution to 15°C using an ice bath.

-

Addition: A mixture of 3-phenoxybenzaldehyde (7.00 g, 0.035 mole) and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (10.00 g, 0.042 mole) is added dropwise over 30 minutes.

-

Reaction: Maintain the reaction mixture at 15°C and continue stirring for an additional 2 hours.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with methylene chloride (40 ml each).

-

Work-up: The combined organic layers are washed with 2 N aqueous sodium hydroxide solution, followed by four washes with 50 ml portions of deionized water.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate and concentrated using a rotary evaporator to yield cypermethrin.

Visualizing Synthetic Pathways and Relationships

The following diagrams, generated using the DOT language, illustrate key synthetic transformations and logical relationships involving this compound.

Caption: Synthetic routes from this compound to key products.

Caption: Key components of the Ullmann condensation for diaryl ether synthesis.

Broader Applications and Future Outlook

Beyond agrochemicals, this compound and its derivatives are valuable precursors for high-performance polymers, such as polyimides, owing to the thermal stability and desirable electronic properties conferred by the diaryl ether structure.[16] Furthermore, the phenoxyphenol scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives have been investigated for a range of biological activities, including as inhibitors of InhA, a key enzyme in Mycobacterium tuberculosis, highlighting its potential in the development of novel therapeutics.[17]

The synthetic versatility of this compound, coupled with the significant biological and material properties of its derivatives, ensures its continued importance as a key building block in organic synthesis. Future research is likely to expand its applications into new areas of materials science and drug discovery, driven by the development of more efficient and selective synthetic methodologies.

References

- 1. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of pyrethroid insecticides [jstage.jst.go.jp]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Phenothrin, d- (EHC 96, 1990) [inchem.org]

- 6. US10647655B2 - Method for the synthesis of permethrin - Google Patents [patents.google.com]

- 7. US4304938A - Process for the preparation of 3-phenoxybenzenes - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. EAWAG-BBD: Compound Page, compID# c1547 [eawag-bbd.ethz.ch]

- 11. Permethrin | C21H20Cl2O3 | CID 40326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cypermethrin synthesis - chemicalbook [chemicalbook.com]

- 13. prepchem.com [prepchem.com]

- 14. US4014940A - Process for preparing m-phenoxybenzylalcohol and side-chain halogenated m-phenoxytoluene - Google Patents [patents.google.com]

- 15. EP3506748A1 - Improved method for the synthesis of permethrin - Google Patents [patents.google.com]

- 16. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Binding Thermodynamics and Dissociation Kinetics Analysis Uncover the Key Structural Motifs of Phenoxyphenol Derivatives as the Direct InhA Inhibitors and the Hotspot Residues of InhA - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Isolation of 3-Phenoxyphenol from Environmental Sources: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxyphenol is a chemical compound of interest due to its structural relation to various industrial chemicals and potential environmental presence. This technical guide provides a comprehensive overview of the methodologies for the discovery and isolation of this compound from environmental matrices. While specific quantitative data for this compound in the environment is not widely available in current literature, this guide outlines established protocols for the analysis of related phenolic compounds, which can be adapted and validated for this compound. The document details experimental procedures for sample collection, extraction, and analysis, and includes a proposed biodegradation pathway. The information is intended to serve as a foundational resource for researchers initiating studies on the environmental occurrence and fate of this compound.

Introduction

Phenolic compounds are a class of organic pollutants frequently detected in various environmental compartments, originating from both natural and anthropogenic sources. Industrial activities, such as the manufacturing of plastics, dyes, pesticides, and pharmaceuticals, are significant contributors to the environmental burden of phenols. This compound (CAS 713-68-8), with the molecular formula C₁₂H₁₀O₂, is a diaryl ether. While it is used as an intermediate in chemical synthesis, its specific presence and concentration in the environment are not well-documented. This guide provides a framework for the investigation of this compound in environmental samples.

Environmental Sources and Fate

The primary sources of phenolic compounds in the environment include industrial effluents, agricultural runoff from pesticide use, and the natural decomposition of organic matter. Once released, the environmental fate of these compounds is governed by processes such as biodegradation, photodegradation, and sorption to soil and sediment.[1] The biodegradation of phenolic compounds by microorganisms is a key mechanism for their removal from the environment.

Data Presentation: Quantitative Analysis of Phenolic Compounds in Environmental Matrices

Specific quantitative data for this compound in environmental samples is currently limited in publicly available scientific literature. However, the following tables provide a template for organizing such data once it is generated, and include representative data for general "phenols" to illustrate the format. Researchers are encouraged to use this structure to report their findings for this compound.

Table 1: Concentration of Phenols in Water Samples

| Water Source | Location | Concentration Range (µg/L) | Analytical Method | Reference |

| Surface Water | Various Rivers | <2 - 100 | GC-MS, HPLC | [1][2] |

| Groundwater | Near Industrial Sites | 1.9 - >10 | GC-MS | [1] |

| Industrial Effluent | Various | up to 53,000 | GC-MS | [1] |

| Rainwater | Urban Areas | 0.075 - 1.2 | GC-MS | [1] |

Table 2: Concentration of Phenols in Soil and Sediment Samples

| Sample Type | Location | Concentration Range (mg/kg) | Analytical Method | Reference |

| Soil | Contaminated Sites | Background to 26,900 | HPLC | [3] |

| Sediment | River Basins | <0.0001 - 0.2 | GC-MS | [2][3] |

Experimental Protocols

The following protocols are generalized methods for the extraction and analysis of phenolic compounds from water and soil. These should be optimized and validated for the specific analysis of this compound.

Isolation of this compound from Water Samples

This protocol is adapted from established methods for the analysis of phenols in water, such as EPA Method 604.[4]

4.1.1. Sample Preparation and Extraction

-

Sample Collection: Collect 1-liter water samples in amber glass bottles.

-

Preservation: Acidify the sample to pH < 2 with sulfuric acid.

-

Extraction:

-

Transfer the 1 L sample to a 2 L separatory funnel.

-

Add 60 mL of dichloromethane to the funnel.

-

Shake vigorously for 2 minutes with periodic venting.

-

Allow the organic layer to separate from the water phase for a minimum of 10 minutes.

-

Drain the dichloromethane extract into a flask.

-

Repeat the extraction two more times using fresh 60 mL aliquots of dichloromethane.

-

Combine the three dichloromethane extracts.

-

-

Drying and Concentration:

-

Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus.

-

4.1.2. Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph equipped with a mass spectrometer detector.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 10 minutes.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Electron Ionization: 70 eV.

-

Scan Range: 35-400 amu.

-

Isolation of this compound from Soil and Sediment Samples

This protocol is a generalized procedure based on common methods for extracting semi-volatile organic compounds from solid matrices.

4.2.1. Sample Preparation and Extraction

-

Sample Preparation: Air-dry the soil or sediment sample and sieve to remove large debris.

-

Extraction (Soxhlet):

-

Place 10 g of the dried sample into a Soxhlet extraction thimble.

-

Add 300 mL of a 1:1 (v/v) mixture of acetone and hexane to the Soxhlet apparatus.

-

Extract for 16-24 hours.

-

-

Concentration:

-

Concentrate the extract to approximately 5 mL using a rotary evaporator.

-

Further concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

-